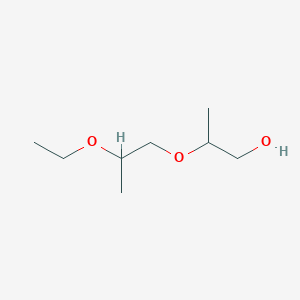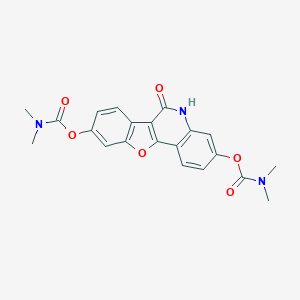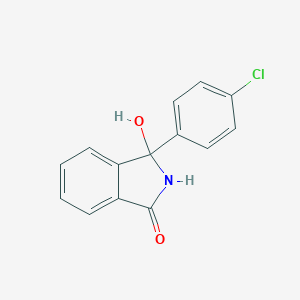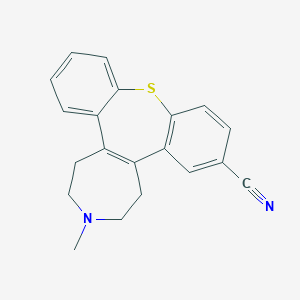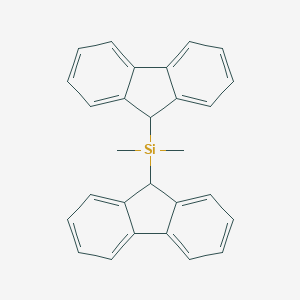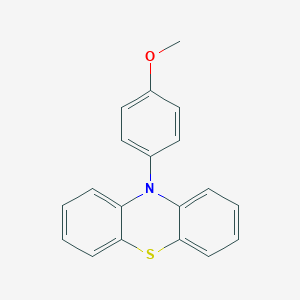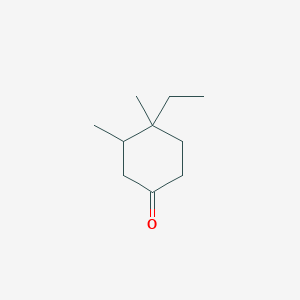
Cyclohexanone, 4-ethyl-3,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanone, 4-ethyl-3,4-dimethyl- is a cyclic ketone that is widely used in various industrial applications. It is an important intermediate in the synthesis of various chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of cyclohexanone, 4-ethyl-3,4-dimethyl- is not well understood. However, it is believed to act as an inhibitor of the cytochrome P450 enzymes, which are responsible for the metabolism of various drugs and xenobiotics in the liver. It has also been reported to have antimicrobial and antifungal activities, which may be attributed to its ability to disrupt the cell membrane of microorganisms.
Biochemische Und Physiologische Effekte
Cyclohexanone, 4-ethyl-3,4-dimethyl- has been reported to have various biochemical and physiological effects. It has been shown to induce liver damage and oxidative stress in rats, which may be attributed to its ability to generate reactive oxygen species (ROS) and deplete glutathione levels in the liver. Moreover, it has been reported to have neurotoxic effects, which may be attributed to its ability to disrupt the blood-brain barrier and induce apoptosis in neuronal cells.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclohexanone, 4-ethyl-3,4-dimethyl- has several advantages and limitations for lab experiments. It is a readily available and inexpensive chemical that can be easily synthesized in the lab. Moreover, it has a high boiling point and low vapor pressure, which makes it a suitable solvent for high-temperature reactions. However, it is a toxic and flammable chemical that requires careful handling and disposal. Moreover, it has a strong odor that can cause irritation to the respiratory system and eyes.
Zukünftige Richtungen
Cyclohexanone, 4-ethyl-3,4-dimethyl- has several future directions for research. One promising direction is the development of new synthetic methods that can improve the yield and selectivity of the reaction. Another direction is the investigation of its potential applications in the field of organic electronics, where it can be used as a hole-transporting material in OLEDs and solar cells. Moreover, further studies are needed to understand its mechanism of action and to explore its potential therapeutic applications in the treatment of various diseases.
In conclusion, cyclohexanone, 4-ethyl-3,4-dimethyl- is an important chemical intermediate that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore its potential applications and to understand its mechanism of action.
Synthesemethoden
Cyclohexanone, 4-ethyl-3,4-dimethyl- can be synthesized by the oxidation of 4-ethyl-3,4-dimethylcyclohexene using various oxidizing agents such as potassium permanganate, chromic acid, and hydrogen peroxide. The reaction can be carried out under different conditions such as reflux, microwave irradiation, and ultrasound-assisted methods. The yield and selectivity of the reaction can be optimized by controlling the reaction parameters such as temperature, time, and the amount of oxidizing agent.
Wissenschaftliche Forschungsanwendungen
Cyclohexanone, 4-ethyl-3,4-dimethyl- has various scientific research applications. It is used as a building block in the synthesis of various chemicals and pharmaceuticals such as antibiotics, antifungal agents, and anti-inflammatory drugs. It is also used as a solvent in the production of varnishes, paints, and adhesives. Moreover, it has potential applications in the field of organic electronics, where it can be used as a hole-transporting material in organic light-emitting diodes (OLEDs) and solar cells.
Eigenschaften
CAS-Nummer |
17429-42-4 |
|---|---|
Produktname |
Cyclohexanone, 4-ethyl-3,4-dimethyl- |
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
4-ethyl-3,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-4-10(3)6-5-9(11)7-8(10)2/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
QTLPQJJMLOKWME-UHFFFAOYSA-N |
SMILES |
CCC1(CCC(=O)CC1C)C |
Kanonische SMILES |
CCC1(CCC(=O)CC1C)C |
Synonyme |
4-Ethyl-3,4-dimethylcyclohexanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



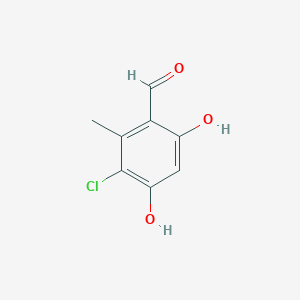
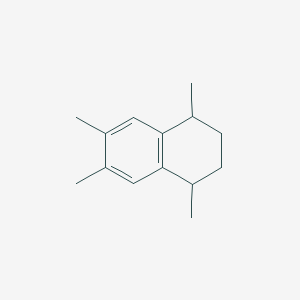
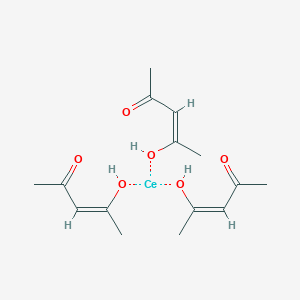
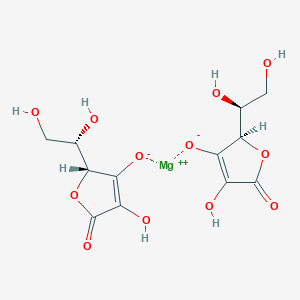
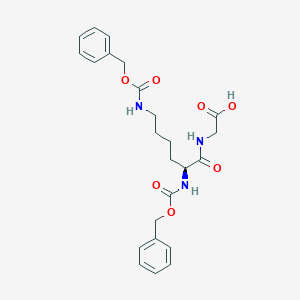
![2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B106246.png)
